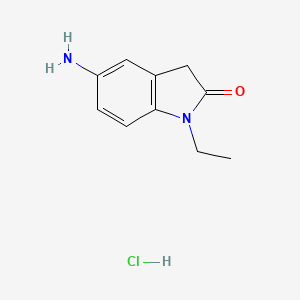
5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
Vue d'ensemble
Description
5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one is a chemical compound with the CAS Number: 875003-50-2. It has a molecular weight of 176.22 and its IUPAC name is 5-amino-1-ethyl-1,3-dihydro-2H-indol-2-one . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-6,13H,2,11H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 176.22 . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride , have been studied for their potential antiviral properties. They have shown inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for enhanced antiviral effects.
Anti-inflammatory Applications
The anti-inflammatory activities of indole derivatives have been explored, particularly in the context of edema in animal models . These compounds can modulate inflammatory pathways, offering potential therapeutic applications for conditions characterized by inflammation.
Anticancer Research
Indole compounds have been investigated for their anticancer properties. They can interact with multiple cellular targets, disrupting cancer cell proliferation and inducing apoptosis. The indole nucleus is a key pharmacophore in many synthetic drug molecules used in cancer treatment .
Anti-HIV Research
The fight against HIV has benefited from the exploration of indole derivatives as potential inhibitors of the virus. Their ability to bind with high affinity to various receptors makes them valuable in the development of new therapeutic agents .
Antioxidant Properties
Indole derivatives exhibit antioxidant activities, which are crucial in combating oxidative stress—a factor in many chronic diseases. Their potential to scavenge free radicals can be harnessed in the development of treatments for conditions caused by oxidative damage .
Antimicrobial and Antitubercular Effects
Research has shown that indole derivatives can have significant antimicrobial and antitubercular effects. This opens up possibilities for their use in treating bacterial infections, including drug-resistant strains .
Antidiabetic Potential
The indole nucleus is present in several compounds with antidiabetic activity. These derivatives can play a role in regulating blood glucose levels and may contribute to new diabetes treatments .
Antimalarial Activity
Indole derivatives have been identified as potential antimalarial agents. Their ability to interfere with the life cycle of the malaria parasite makes them candidates for the development of new antimalarial drugs .
Mécanisme D'action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These interactions can lead to a range of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
5-amino-1-ethyl-3H-indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13;/h3-5H,2,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBUBWXCFOPBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




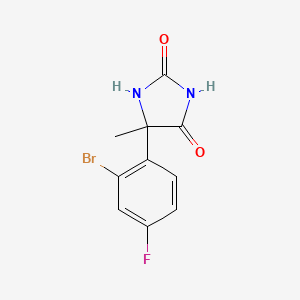
amine](/img/structure/B1522818.png)

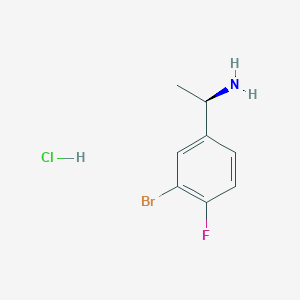
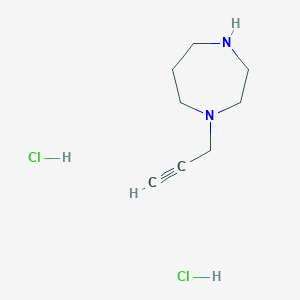
amine dihydrochloride](/img/structure/B1522824.png)
amine dihydrochloride](/img/structure/B1522825.png)
![[2-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1522826.png)
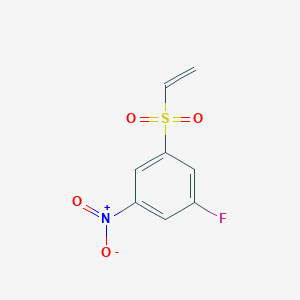

![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole](/img/structure/B1522829.png)
![2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1522830.png)
![[(2-Fluoro-5-methylphenyl)amino]carbonitrile](/img/structure/B1522831.png)